molecular formula C18H22FN3O3 B4519816 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B4519816
M. Wt: 347.4 g/mol
InChI Key: WOSPUPBIOAYUAG-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at the 3-position and an N-(3-methylbutyl)acetamide moiety at the 2-position. The pyridazinone scaffold is well-documented for its diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The 4-fluoro and 2-methoxy substituents on the phenyl ring enhance electronic and steric interactions with biological targets, while the branched 3-methylbutyl chain in the acetamide group may improve lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12(2)8-9-20-17(23)11-22-18(24)7-6-15(21-22)14-5-4-13(19)10-16(14)25-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSPUPBIOAYUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include inhibition or activation of specific signaling cascades, leading to the observed biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide with structurally and functionally related pyridazinone derivatives:

Compound Name Structural Features Biological Activity Unique Aspects References
Target Compound 4-fluoro-2-methoxyphenyl, N-(3-methylbutyl)acetamide Potential GLP-1 receptor agonism, anti-inflammatory Optimized substituents for metabolic disorder targeting
N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Dichlorophenyl substituent Anti-diabetic (patented for GLP-1 modulation) Enhanced halogen interactions for receptor binding
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide Trifluorophenyl group Antimicrobial, anti-inflammatory Multiple fluorine atoms improve metabolic stability
N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide Chloro, methoxy, and methylsulfanyl groups Cytotoxic activity against cancer cells Sulfur-containing substituents enhance redox activity
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide Isopropylphenyl group Anti-inflammatory Bulky substituents improve target selectivity
5-nitro-1H-pyridazin-6-one Nitro group on pyridazine Antimicrobial High reactivity due to nitro group
N-(1-methylindol-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Indole and chlorophenyl groups Cytotoxicity against cancer cell lines Indole moiety enhances DNA intercalation

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine, chlorine, nitro) enhance reactivity and target binding. For example, the trifluorophenyl analog shows improved antimicrobial activity due to increased electronegativity .
  • Methoxy groups improve solubility and modulate electronic properties, as seen in the target compound’s 4-fluoro-2-methoxyphenyl group .
  • Branched alkyl chains (e.g., 3-methylbutyl, isopropyl) optimize lipophilicity and pharmacokinetics, critical for metabolic stability .

Therapeutic Specificity :

  • The target compound’s 4-fluoro-2-methoxyphenyl substitution pattern distinguishes it from analogs like the dichlorophenyl derivative, which prioritizes halogen bonding for diabetes applications .
  • Compounds with sulfur-containing groups (e.g., methylsulfanyl) exhibit unique redox properties, making them candidates for anticancer research .

Research Findings and Implications

  • Pharmacokinetic Advantages : The 3-methylbutyl chain in the target compound may reduce hepatic clearance compared to shorter alkyl chains, as observed in similar acetamide derivatives .
  • Target Engagement: Molecular docking studies suggest the 4-fluoro-2-methoxyphenyl group interacts strongly with hydrophobic pockets in GLP-1 receptors, a feature absent in non-fluorinated analogs .
  • Toxicity Profile: Pyridazinones with nitro groups (e.g., 5-nitro-1H-pyridazin-6-one) show higher cytotoxicity, whereas the target compound’s optimized substituents minimize off-target effects .

Biological Activity

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique molecular structure, characterized by a pyridazinone core with various substituents, suggests potential biological activities that have garnered interest in pharmacological research.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H22FN3O3
  • Molecular Weight : 415.4 g/mol

The compound's structure includes:

  • A pyridazinone ring, which is known for its biological activity.
  • A fluoro-methoxyphenyl group that may enhance its interaction with biological targets.
  • An acetamide moiety that can influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate various signaling pathways involved in inflammation and cell proliferation, leading to potential therapeutic effects in conditions such as cancer and inflammatory diseases.

Key Findings from Research Studies

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders. In vitro studies demonstrated a significant reduction in nitric oxide (NO) production in RAW 264.7 macrophage cells when treated with this compound, indicating its anti-inflammatory properties .
  • Anticancer Potential : Studies have indicated that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound may promote programmed cell death in malignant cells while sparing normal cells .
  • Inhibition of Osteoclast Differentiation : The compound has demonstrated inhibitory effects on osteoclast differentiation, which is crucial for bone resorption processes. This activity is linked to the suppression of cathepsin K expression, an enzyme essential for osteoclast function .

Data Table of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibition of NO production
AnticancerInduction of apoptosis
Osteoclast inhibitionSuppression of cathepsin K expression

Case Study 1: Anti-inflammatory Effects

A study conducted on RAW 264.7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in NO levels following lipopolysaccharide (LPS) stimulation. The results indicated significant efficacy at concentrations above 50 µM, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a separate investigation, the compound was tested against several cancer cell lines, including breast and prostate cancer models. The findings revealed that treatment resulted in significant apoptosis, evidenced by increased caspase activity and morphological changes typical of apoptotic cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide

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